5-(2-Methylpropoxymethyl)furan-2-carbaldehyde

Lipophilicity Partition coefficient Drug-like property optimization

5-(2-Methylpropoxymethyl)furan-2-carbaldehyde (CAS 887400-99-9; also designated 5-(isobutoxymethyl)furfural or iBMF) is a branched-alkyl ether derivative of 5-(hydroxymethyl)furfural (HMF). It belongs to the class of 5-(alkoxymethyl)furan-2-carbaldehydes.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B12111166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylpropoxymethyl)furan-2-carbaldehyde
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)COCC1=CC=C(O1)C=O
InChIInChI=1S/C10H14O3/c1-8(2)6-12-7-10-4-3-9(5-11)13-10/h3-5,8H,6-7H2,1-2H3
InChIKeyNGGWNVYVPDCPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylpropoxymethyl)furan-2-carbaldehyde: Procurement-Grade Identity, Physicochemical Profile, and Core Comparator Class


5-(2-Methylpropoxymethyl)furan-2-carbaldehyde (CAS 887400-99-9; also designated 5-(isobutoxymethyl)furfural or iBMF) is a branched-alkyl ether derivative of 5-(hydroxymethyl)furfural (HMF). It belongs to the class of 5-(alkoxymethyl)furan-2-carbaldehydes. The compound carries a 2-methylpropoxy (isobutoxy) substituent at the furan 5-position and a reactive aldehyde at the 2-position. Commercial sources list it at 95%–98% purity for research and development use . Its closest structural and functional comparators are the linear butoxymethyl analog (5-(n-butoxymethyl)furfural, CAS 1917-68-6), the tert-butoxymethyl analog (tBMF), the shorter-chain ethoxymethyl analog (EMF, CAS 1917-65-3), and the unsubstituted parent HMF (CAS 67-47-0). These comparators serve as the baselines against which quantifiable differentiation is established in the evidence sections that follow.

Why 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde Cannot Be Freely Substituted with Other 5-(Alkoxymethyl)furfurals


Generic substitution within the 5-(alkoxymethyl)furfural series is unreliable because the alkoxy chain architecture—linear versus branched, and the position of branching—governs critical selection-relevant properties. The n-butoxy analog exhibits higher log P (+0.14 to +0.61 units depending on estimation method) and a higher predicted boiling point (+6.8 °C) relative to the isobutoxy compound, while the branched tert-butoxy isomer and linear ethoxy analog differ even more dramatically in lipophilicity (>1.7 log P units) and physical state [1] [2]. The isobutoxy group provides a distinct steric and electronic environment that modulates aldehyde reactivity in condensation and downstream derivatization steps. For fuel-additive applications, a 2010 patent explicitly distinguishes branched HMF ethers—including the isobutyl derivative—as “new” and “excellent fuel components” versus their linear counterparts [3]. These quantifiable physicochemical and functional divergences mean that a procurement decision based on a “close enough” alkoxymethyl furfural will not reproduce the solubility, thermal behavior, or reactivity profile of the isobutoxy compound.

Quantitative Differentiation Evidence for 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde Against Closest Analogs


Lipophilicity Tuning: Higher Log P than EMF, Lower than n-Butoxymethyl Analog

The isobutoxymethyl substituent delivers a log P value intermediate between the short-chain ethoxymethyl analog and the linear butoxymethyl analog. This is critical for applications requiring balanced lipophilicity—sufficient for membrane permeability or organic-phase extraction, yet not so high as to cause excessive plasma protein binding or poor aqueous solubility. The target compound's predicted log P of ~2.0 (mean of two estimation methods) positions it closer to the butoxy region while retaining the metabolic and solubility advantages often associated with branched alkyl groups [1] .

Lipophilicity Partition coefficient Drug-like property optimization

Boiling Point Depression vs. Linear Butoxymethyl Analog: Distillation and Thermal Processing Advantage

Branching at the alkoxy chain lowers the normal boiling point relative to the linear isomer. The target compound's predicted boiling point of 262.1±30.0 °C is approximately 6.8 °C lower than that of the linear butoxymethyl analog (268.8±30.0 °C) [1] . This modest but real difference can be decisive in fractional distillation purification or in processes where thermal exposure must be minimized to prevent aldehyde degradation.

Boiling point Distillation Thermal stability Process chemistry

Density Reduction vs. Linear and Shorter-Chain Analogs: Formulation and Solvent Compatibility

The predicted density of the isobutoxymethyl compound (1.053±0.06 g/cm³) is lower than that of both the linear butoxymethyl analog (1.100±0.06 g/cm³) and the smaller ethoxymethyl analog (1.099 g/mL at 25 °C) [1] . The branched alkyl chain disrupts molecular packing, reducing density. This property is relevant when the compound is used as a fuel additive, where lower density oxygenates help meet blend density specifications, or as a reaction solvent.

Density Formulation Fuel blending Solvent properties

Patent-Recognized Fuel-Additive Innovation: Branched HMF Ethers vs. Linear Ethers

A 2010 patent application (US 2010/0218416 A1) explicitly identifies the isobutyl ether of HMF—i.e., 5-(2-methylpropoxymethyl)furan-2-carbaldehyde—as a “new” compound and an “excellent fuel component or fuel additive” when prepared from isobutanol [1]. The patent distinguishes the branched ethers (isobutyl, tert-butyl, isoamyl, isooctyl) from linear alkyl HMF ethers on the basis of their fully biomass-derivable nature and their performance as diesel-fuel blending agents. The specification reports that HMF ethers of the invention show “(much) greater solubility” in diesel and biodiesel than ethanol, and that addition to diesel fuel results in “similar NOx numbers and a slight increase in CO emissions” that can be mitigated with cetane improvers [1].

Biofuel Diesel additive Cetane improver Biomass-derived chemicals

Rotatable Bond Count and Topological PSA: Drug-Likeness and Permeability Advantages Over Parent HMF

The target compound has 5 rotatable bonds and a topological polar surface area (TPSA) of 39.44 Ų, compared to HMF (2 rotatable bonds, TPSA ~47 Ų) and EMF (4 rotatable bonds, comparable TPSA) . A TPSA of 39.44 Ų falls well under the widely accepted Veber threshold of 140 Ų for oral bioavailability, and the rotatable bond count of 5 is within the commonly cited ≤10 guideline. The increased rotatable bond count relative to HMF reflects the greater conformational flexibility imparted by the isobutoxymethyl chain, which can be advantageous for target binding or disadvantageous for entropic reasons depending on the application. Critically, the TPSA remains identical to that of the n-butoxy analog, indicating that the branched architecture modulates flexibility and lipophilicity without increasing polar surface area—a combination not achievable with the parent HMF or the shorter EMF .

Drug-likeness TPSA Rotatable bonds Oral bioavailability

GHS Hazard Profile: Warning Classification vs. More Hazardous Furan-2-carbaldehyde Derivatives

The target compound carries a GHS07 “Warning” classification with hazard statements H302-H315-H319-H335 (harmful if swallowed; causes skin and eye irritation; may cause respiratory irritation), as listed on the Leyan datasheet . This profile is less severe than furfural itself (H301 toxic if swallowed, H312 harmful in contact with skin, H330 fatal if inhaled) and comparable to other alkoxymethyl furfurals. The explicit hazard codification allows procurement and EHS teams to assess handling requirements against institutional risk thresholds without relying on generic class assumptions.

Safety GHS classification Lab handling Procurement risk assessment

Evidence-Backed Application Scenarios for 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde Procurement


Bio-Derived Diesel Fuel Additive Development

The patent recognition of the isobutyl HMF ether as an “excellent fuel component” and its explicit distinction from linear alkoxymethyl analogs [1] make this compound a priority selection for research groups formulating bio-derived diesel blends. Its predicted density of 1.053 g/cm³ is closer to the diesel range than the denser linear butoxy and ethoxy analogs, potentially enabling higher blend ratios. Its branched architecture, derived from bio-isobutanol, supports a fully renewable supply-chain narrative.

Drug-Like Fragment and Lead-Optimization Library Synthesis

With a mean log P of ~2.0 [1] and a TPSA of 39.44 Ų , the compound resides in the favorable physicochemical space for oral drug-likeness. Its 5 rotatable bonds provide conformational flexibility while the aldehyde handle enables rapid diversification via reductive amination, Knoevenagel condensation, or hydrazone formation. Procurement for medicinal chemistry building-block collections is justified over HMF (too polar, too rigid) or the linear butoxy analog (higher log P, one additional rotatable bond) when the goal is to explore branched-ether furan chemotypes.

Fractional Distillation-Purified Synthetic Intermediates

The boiling point depression of 6.8 °C relative to the linear n-butoxy analog [1] offers a tangible process advantage for synthetic routes that conclude with vacuum distillation. Lower distillation temperatures reduce the risk of aldehyde decomposition or polymerization, improving isolated yield. For CROs and process chemistry groups scaling up furan-aldehyde intermediates, this thermal margin can translate directly into higher batch-to-batch consistency and lower purification costs.

Reduced-Hazard Aldehyde Building Block for Academic and Industrial Synthesis

The GHS07 Warning classification (H302-H315-H319-H335) [1] represents a lower acute toxicity profile than furfural (GHS06 Danger) and related small-chain furan aldehydes. For academic teaching laboratories, undergraduate research settings, or high-throughput medicinal chemistry groups where engineering controls and PPE budgets are constrained, the isobutoxymethyl derivative provides a safer yet chemically versatile furan-2-carbaldehyde scaffold without sacrificing the aldehyde reactivity needed for heterocyclic synthesis.

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